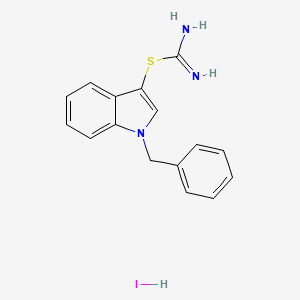

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula C16H16IN3S . It is a derivative of 1-benzyl-1H-indol-3-yl .

Synthesis Analysis

The synthesis of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves a series of reactions . The inhibitory activity of the compounds was determined by Ca2+ influx assays on cells expressing either the human α7 or α4β2 nicotinic acetylcholine receptors .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide is characterized by a benzyl group attached to an indol-3-yl group . The molecular weight of the compound is 409.29 .Chemical Reactions Analysis

The compound is known to inhibit the nicotinic acetylcholine receptors by a competitive mechanism . The potencies are higher for the human α7 nicotinic acetylcholine receptor compared to that for the human α4β2 nicotinic acetylcholine receptor .Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H16IN3S and a molecular weight of 409.29 . Additional physical and chemical properties may be available from specialized chemical databases or scientific literature.Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Anti-HIV Activity

Some indole derivatives have demonstrated anti-HIV activity . This indicates potential for their use in HIV treatment strategies.

Antioxidant Activity

Indole derivatives can act as antioxidants . This property could be harnessed in various medical and cosmetic applications.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This could be useful in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests potential for their use in diabetes treatment strategies.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are the human α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses.

Mode of Action

The compound interacts with its targets, the nAChRs, by inhibiting them through a competitive mechanism . This means that the compound competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The potency of this compound is higher for the hα7 nAChR compared to the hα4β2 nAChR .

Pharmacokinetics

Like other indole derivatives, it is expected to have good absorption and distribution profiles due to its lipophilic nature

Result of Action

The molecular and cellular effects of the action of 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide are primarily the result of its inhibitory action on nAChRs. By competitively inhibiting these receptors, the compound can modulate the cholinergic signaling pathway, potentially leading to changes in physiological processes such as muscle contraction and cognitive function .

Future Directions

The future directions for research on 1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide could involve further exploration of its pharmacological properties, particularly its inhibitory activity on nicotinic acetylcholine receptors . Additionally, the impact of various substitutions on the benzene ring on receptor selectivity could be a focus of future studies .

properties

IUPAC Name |

(1-benzylindol-3-yl) carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S.HI/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15;/h1-9,11H,10H2,(H3,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESNSDRXWVBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)

![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2841266.png)

![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2841267.png)

![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)

![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)